

An In-Depth Technical Guide to Dimethylisopropylsilane (DMIPS)

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Compound of Interest

Compound Name: *Dimethylisopropylsilane*

CAS No.: *18209-61-5*

Cat. No.: *B108420*

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Executive Summary

Dimethylisopropylsilane (DMIPS), a sterically hindered organosilane, has emerged as a valuable and versatile reagent in modern organic synthesis. Its unique combination of moderate reactivity and steric bulk offers distinct advantages over more conventional hydrosilanes like triethylsilane (TES) or polymethylhydrosiloxane (PMHS). This guide provides an in-depth exploration of DMIPS, covering its fundamental physicochemical properties, a detailed laboratory-scale synthesis protocol, its primary applications as a selective reducing agent and in hydrosilylation, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of DMIPS to address contemporary synthetic challenges.

Introduction to Dimethylisopropylsilane (DMIPS)

Hydrosilanes are a cornerstone of synthetic chemistry, primarily utilized for the reduction of various functional groups and for the hydrosilylation of unsaturated bonds. The choice of silane is critical and is dictated by the specific transformation required. While highly reactive silanes

can lead to over-reduction or lack of selectivity, less reactive ones may require harsh conditions or specialized catalysts.

Dimethylisopropylsilane occupies a strategic position within this landscape. The presence of the isopropyl group imparts significant steric hindrance around the silicon-hydrogen bond. This steric shield modulates the reactivity of the Si-H bond, making DMIPS less reactive than unhindered silanes like triethylsilane. This attenuated reactivity is not a drawback; rather, it is the source of its enhanced selectivity, allowing for the targeted reduction of specific functional groups in the presence of others. For instance, in complex molecule synthesis, this selectivity can obviate the need for extensive protecting group strategies, thereby streamlining synthetic routes.

Physicochemical and Spectroscopic Properties

Accurate identification and characterization are paramount for the effective use of any chemical reagent. The key properties of **Dimethylisopropylsilane** are summarized below.

Table 1: Core Identification Data for Dimethylisopropylsilane

Property	Value	Source(s)
CAS Number	18209-61-5	[1]
Molecular Formula	C ₅ H ₁₄ Si	[1]
Molecular Weight	102.25 g/mol	[1]
Synonyms	Isopropyldimethylsilane, dimethyl(propan-2-yl)silane	
InChI Key	IIRAZPOUDJHBPM- UHFFFAOYSA-N	
SMILES	CC(C)C	

Table 2: Physical and Safety Data for Dimethylisopropylsilane

Property	Value	Source(s)
Appearance	Colorless liquid	
Boiling Point	66-67 °C (lit.)	
Density	0.724 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.391 (lit.)	
Flash Point	-30 °C (-22 °F) - closed cup	
Signal Word	Danger	
Hazard Statements	H225, H315, H319, H335	

Synthesis of Dimethylisopropylsilane

While DMIPS is commercially available, an understanding of its synthesis is valuable for both economic and mechanistic considerations. The most common and logical laboratory-scale preparation involves the reaction of a commercially available dichlorosilane precursor with an appropriate Grignard reagent.

Synthetic Rationale and Causality

The synthesis hinges on the nucleophilic attack of a Grignard reagent on an electrophilic silicon center. The chosen route is the reaction of dichlorodimethylsilane with isopropylmagnesium chloride. This is generally preferred over the alternative (reacting isopropyldichlorosilane with methylmagnesium bromide) due to the widespread availability and lower cost of dichlorodimethylsilane, a bulk industrial chemical.

The reaction is performed at low temperature to control its exothermicity and to minimize side reactions, such as the potential for a second Grignard addition to the initial product. Anhydrous ether is the solvent of choice as it is essential for the formation and stability of the Grignard reagent and is relatively inert under the reaction conditions. The workup is designed to quench any unreacted Grignard reagent and to separate the desired product from the magnesium salts formed.

Detailed Experimental Protocol: Synthesis of DMIPS

- **Precaution:** This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. All reagents are moisture-sensitive.
- **Grignard Reagent Preparation (if not commercially available):** In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl chloride (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction should initiate, evidenced by gentle refluxing. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir for 1-2 hours to ensure complete formation of the Grignard reagent.
- **Reaction Setup:** In a separate 1 L three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel, add a solution of dichlorodimethylsilane (1.0 eq) in 500 mL of anhydrous diethyl ether.
- **Addition:** Cool the dichlorodimethylsilane solution to $-30\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Slowly add the prepared isopropylmagnesium chloride solution (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above $-25\text{ }^{\circ}\text{C}$. This slow addition is critical to ensure mono-addition and prevent the formation of diisopropyldimethylsilane.
- **Reaction and Warm-up:** After the addition is complete, stir the mixture at $-30\text{ }^{\circ}\text{C}$ for an additional hour. Then, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
- **Workup:** Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will precipitate magnesium salts.
- **Filtration:** Filter the mixture through a pad of Celite to remove the precipitated salts. Wash the filter cake thoroughly with two portions of diethyl ether.
- **Purification:** Combine the ethereal filtrates and transfer to a separatory funnel. Wash with brine, then dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent

and concentrate the filtrate carefully using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure **dimethylisopropylsilane** (bp 66-67 °C).

Applications in Organic and Medicinal Chemistry

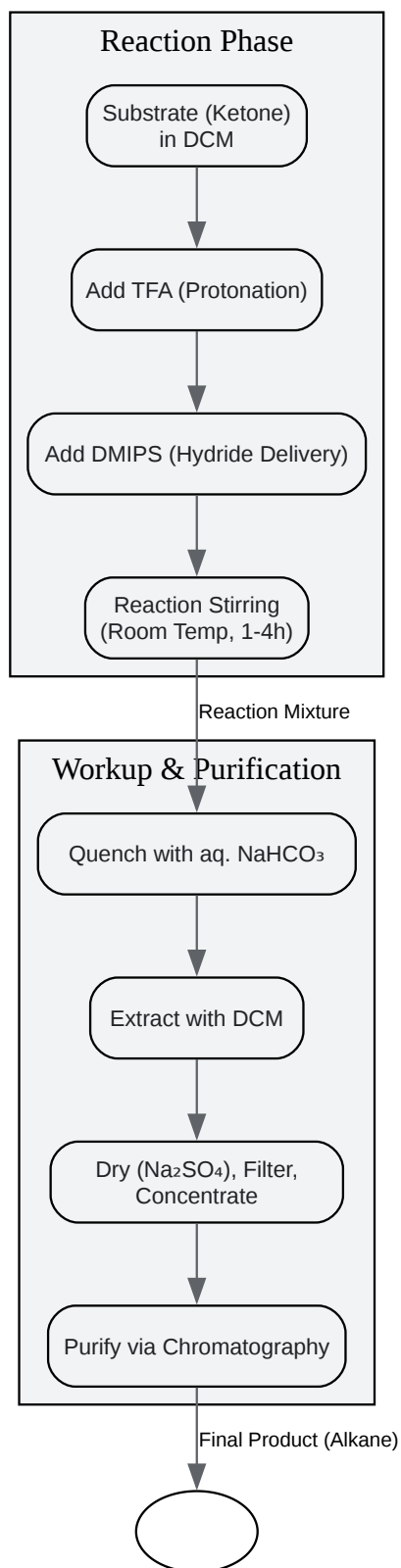
DMIPS is primarily valued for its role in selective reductions, where its steric bulk allows it to differentiate between various electrophilic centers.

Reductive Deprotection and Functional Group Reduction

A key application of DMIPS is in trifluoroacetic acid (TFA)-mediated reductions. This system is particularly effective for the deprotection of acid-labile protecting groups in peptide synthesis, where DMIPS also acts as a cation scavenger.^[2] Unlike less hindered silanes, its bulk can prevent unwanted side reactions.

The TFA/DMIPS system is also a powerful tool for the ionic reduction of specific functional groups. It can selectively reduce aldehydes and ketones to the corresponding alkanes, and imines to amines. The general workflow involves the protonation of the heteroatom by the strong acid (TFA), which generates a carbocationic intermediate. The silane then delivers a hydride to this electrophilic center.

Diagram 1: General Workflow for TFA/Silane Reduction of a Ketone



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Caption: A typical experimental workflow for the reduction of a ketone to an alkane using DMIPS and TFA.


Hydrosilylation Reactions

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.^{[3][4]} This reaction is a powerful method for forming carbon-silicon bonds and is typically catalyzed by transition metals, most commonly platinum or rhodium complexes. The use of DMIPS in these reactions can influence the regioselectivity and stereoselectivity of the addition, again owing to its steric profile. The resulting vinyl- or alkylsilanes are versatile intermediates in organic synthesis, amenable to further transformations like cross-coupling reactions.

Handling, Storage, and Safety

As a highly flammable liquid with specific reactivity, proper handling of DMIPS is essential for laboratory safety.

Table 3: GHS Hazard Information for Dimethylisopropylsilane

Hazard Class	Code	Description	Pictogram
Flammable Liquids	H225	Highly flammable liquid and vapor	
Skin Corrosion/Irritation	H315	Causes skin irritation	!
Eye Damage/Irritation	H319	Causes serious eye irritation	!
STOT - Single Exposure	H335	May cause respiratory irritation	!

Source:

Safety and Handling Protocols

- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile gloves.

- Handling: DMIPS is a highly flammable liquid. Keep away from all sources of ignition, including heat, sparks, and open flames. It should be handled under an inert atmosphere as it can react with moisture.
- Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Storage and Stability

- Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. The recommended storage class is 3 (Flammable liquids).
- The compound is sensitive to moisture and aqueous bases. Ensure containers are properly sealed to prevent degradation.

Conclusion

Dimethylisopropylsilane is a reagent of significant utility, offering a unique profile of sterically-controlled reactivity. Its value in selective reductions and specialized hydrosilylation reactions makes it an important tool for synthetic chemists, particularly those in the fields of medicinal chemistry and complex molecule synthesis. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is crucial for its safe and effective implementation in the laboratory.

References

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